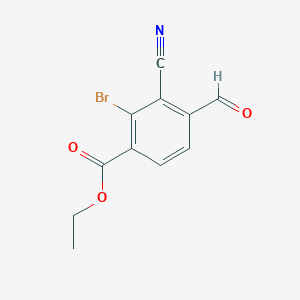

Ethyl 2-bromo-3-cyano-4-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-3-cyano-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)9(5-13)10(8)12/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWOBPSNEYITRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C=O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes & Protocols: Selective Hydrolysis of Ethyl 2-bromo-3-cyano-4-formylbenzoate

Abstract

This document provides a comprehensive guide for the selective hydrolysis of the ethyl ester in Ethyl 2-bromo-3-cyano-4-formylbenzoate to its corresponding carboxylic acid, a critical transformation for synthesizing advanced pharmaceutical intermediates and complex organic molecules. This application note delves into the mechanistic rationale, offers a detailed, field-tested laboratory protocol, and provides troubleshooting guidance to navigate the challenges posed by this sterically hindered and multifunctional substrate. The protocols are designed for researchers, chemists, and process development professionals aiming for high-yield, high-purity synthesis.

Introduction and Scientific Rationale

This compound is a highly functionalized aromatic building block. The selective hydrolysis of its ethyl ester group is a key step in leveraging this molecule for further synthetic transformations. The resulting carboxylic acid can participate in amide bond formations, further esterifications, or serve as a directing group in subsequent reactions.

However, the substrate presents unique challenges:

-

Steric Hindrance: The ester group is flanked by bulky ortho-substituents (bromo and cyano groups), which can impede the approach of a nucleophile, slowing down the hydrolysis rate.[1][2]

-

Competing Reactions: The presence of a cyano (-CN) and a formyl (-CHO) group necessitates carefully controlled reaction conditions to prevent unwanted side reactions. Under harsh basic conditions, the cyano group can hydrolyze to an amide or a carboxylic acid, while the formyl group could potentially undergo reactions like the Cannizzaro disproportionation.[3][4][5]

This guide focuses on a robust protocol using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system. This approach is favored for several reasons:

-

Enhanced Reactivity: Lithium cations can coordinate with the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating nucleophilic attack. This is particularly effective for hindered esters.[6][7][8]

-

Solubility: The THF/water mixture ensures the solubility of both the organic substrate and the inorganic base, creating a homogenous reaction environment that promotes efficient reaction kinetics.[9]

-

Selectivity: By carefully controlling temperature and stoichiometry, this method favors the selective saponification of the ester over the hydrolysis of the more resilient nitrile group.[10]

The overall transformation follows the classical base-catalyzed ester hydrolysis mechanism, known as saponification.[9][11][12] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group.[13] A subsequent, irreversible acid-base reaction between the newly formed carboxylic acid and the basic ethoxide or hydroxide ions drives the reaction to completion, forming the carboxylate salt.[9][14] An acidic workup is required in the final stage to protonate the carboxylate and yield the desired carboxylic acid product.[9][15][16]

Experimental Workflow and Visualization

The following diagram outlines the complete workflow for the hydrolysis, from initial setup to the isolation of the purified product.

Caption: Workflow for the Hydrolysis of this compound.

Detailed Laboratory Protocol

3.1. Materials and Reagents

| Reagent | Grade | Supplier Example |

| This compound | >97% Purity | Sigma-Aldrich |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | MilliporeSigma |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1.0 N Solution | VWR |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |

| Deionized Water (DI H₂O) | 18.2 MΩ·cm | In-house |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |

3.2. Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper or calibrated pH meter

-

TLC chamber and UV lamp (254 nm)

3.3. Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in Tetrahydrofuran (THF), using approximately 10 mL of solvent per gram of substrate. Stir until fully dissolved.

-

In a separate beaker, prepare the lithium hydroxide solution by dissolving LiOH·H₂O (1.5 eq) in deionized water (using the same volume as THF).

-

Cool the reaction flask containing the substrate solution to 0 °C using an ice bath.

-

-

Reaction Execution:

-

Slowly add the aqueous LiOH solution to the stirred substrate solution at 0 °C over 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).[17]

-

TLC System: Use a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. Add a few drops of acetic acid to the eluent system to ensure the carboxylic acid product runs as a defined spot.

-

Spot three lanes on the TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

-

Visualize the plate under a UV lamp at 254 nm. The reaction is complete when the starting material spot has been completely consumed. The product, being more polar, will have a lower Rf value.

-

For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be employed.[18][19][20]

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing an equal volume of deionized water.

-

Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel.

-

Separate the layers. The aqueous layer contains the lithium carboxylate salt. The organic THF layer may be discarded.

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

-

Transfer the aqueous layer to a beaker and cool it in an ice bath.

-

Slowly acidify the aqueous layer by adding 1N HCl dropwise while stirring. Monitor the pH, continuing to add acid until the pH is approximately 2. A white precipitate of the carboxylic acid product should form.

-

Extract the precipitated product from the aqueous layer using ethyl acetate (3 x 30 mL).

-

Combine the organic extracts in a clean flask.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[21]

-

Troubleshooting Guide

| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance slowing the reaction. | Continue stirring at room temperature for a longer period (up to 24 hours). If still incomplete, gently heat the reaction to 40-50 °C and monitor. |

| Low Yield | Incomplete precipitation during acidification. Product loss during extractions. | Ensure pH is sufficiently acidic (~2) to fully protonate the carboxylate. Perform extractions thoroughly. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. |

| Presence of Side Products | Nitrile or formyl group reactivity. | Avoid excessive heating. Ensure no more than 1.5 eq of base is used. The Cannizzaro reaction is a risk for the aldehyde with excess base or high temperatures.[5] Nitrile hydrolysis generally requires more forcing conditions.[3][4] |

| Emulsion During Work-up | Formation of soaps or complex mixtures at the interface. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

Lithium Hydroxide: Caustic and can cause severe skin and eye burns. Handle with care in a well-ventilated area or fume hood.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use in a fume hood away from ignition sources.

-

Hydrochloric Acid: Corrosive. Handle with care to avoid skin and respiratory tract irritation.

-

-

Procedure: The acidification step is exothermic and should be performed slowly in an ice bath to control the temperature.

References

-

Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]

- U.S. Patent 8,492,583 B2. Process for purification of aromatic carboxylic acids.

- U.S. Patent 6,833,472 B2. Process for the purification of aromatic carboxylic acids.

-

Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

-

PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

-

Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

-

Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]

- Chinese Patent CN105873892A. Purification of aromatic carboxylic acids.

-

ACS Green Chemistry Institute. Bases - Reagent Guides. Wordpress. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

-

ResearchGate. Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. [Link]

-

Reddit. Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. [Link]

-

ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

OperaChem. Saponification-Typical procedures. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. [Link]

-

Sessions, A. L. Saponification. CalTech GPS. [Link]

-

Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

- Martinkova, L., & Vesela, A. B. (2010). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Science of Synthesis, 2010.

-

Gallou, F., et al. (2012). Reductions of aryl bromides in water at room temperature. Green Chemistry, 14(5), 1269-1272. [Link]

-

ResearchGate. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

-

Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Edubirdie. Monitoring Reactions by TLC. [Link]

-

Lancashire Online Knowledge. Investigating the Stability of Six Phenolic TMZ Ester Analogues. [Link]

-

Quora. What is the procedure to do saponification reaction in lab experiment?. [Link]

-

Wikipedia. Benzaldehyde. [Link]

- Cengage.

-

Real Chemistry. Base hydrolysis of esters. YouTube. [Link]

-

The Organic Chemistry Tutor. Saponification Reaction of Esters. YouTube. [Link]

-

University of Washington. Saponification. [Link]

-

MDPI. Lipase-Catalyzed Chemoselective Ester Hydrolysis. [Link]

-

ResearchGate. HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Bases - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Saponification-Typical procedures - operachem [operachem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Monitoring Reactions by TLC - Edubirdie [edubirdie.com]

- 18. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Strategic Protection of the Formyl Group in Benzoate Synthesis: Application Notes and Protocols

Introduction: The Challenge of the Formyl Benzoate Scaffold

Methyl-2-formyl benzoate and its isomers are valuable precursors in organic synthesis, serving as foundational scaffolds for a wide range of pharmacologically active molecules, including antifungal, anticancer, and antipsychotic agents.[1] The synthetic utility of these molecules is derived from the dual reactivity of the ester and the formyl (aldehyde) functional groups. However, this duality presents a significant challenge: the high reactivity of the formyl group often interferes with chemical transformations intended for the benzoate ring or the ester moiety.[2]

The formyl group is susceptible to oxidation, reduction, and nucleophilic attack under conditions commonly used for ester manipulation or aromatic substitution.[3] For instance, performing a Grignard reaction to modify the ester would be impossible without first masking the aldehyde, as the organometallic reagent would preferentially attack the more electrophilic formyl carbon.[4][5] This necessitates a robust strategy of temporary protection and subsequent deprotection to achieve the desired chemical outcome.[6][7]

This guide provides a detailed overview of protecting group strategies for the formyl group, with a focus on the practical application, mechanistic rationale, and strategic selection pertinent to benzoate synthesis in a research and drug development setting.

Pillar 1: The Rationale for Protection in Benzoate Synthesis

The decision to employ a protecting group is dictated by the incompatibility of a planned reaction with the free formyl group. In the context of a formyl benzoate, protection is critical when subsequent steps involve:

-

Strongly Basic or Nucleophilic Conditions: Reactions such as ester saponification using strong bases (e.g., NaOH), or additions of organometallic reagents (e.g., Grignard, organolithiums) would lead to unwanted side reactions at the aldehyde.[4][8]

-

Reductive or Oxidative Transformations: The selective reduction of the ester group (e.g., with LiAlH₄) requires the more reactive aldehyde to be protected.[9] Conversely, if oxidation is required elsewhere in the molecule, the aldehyde must be masked to prevent its conversion to a carboxylic acid.

-

Acid-Catalyzed Reactions on Other Functional Groups: While many protection strategies rely on acid catalysis, certain transformations may require harsh acidic conditions that could be incompatible with other parts of the molecule. The choice of protecting group becomes critical for stability.

An effective protecting group strategy must satisfy three core criteria: it must be easy to install in high yield, stable under the required reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[10]

Pillar 2: Core Protecting Group Strategies & Protocols

The most common and reliable methods for protecting aldehydes involve their conversion to acetals or thioacetals.[9] These strategies offer distinct stability profiles, allowing for a tailored approach based on the synthetic route.

A. Acetal Protection: The Acid-Labile Workhorse

Acetals are among the most widely used protecting groups for aldehydes due to their ease of formation and mild deprotection conditions.[8] They are formed by the acid-catalyzed reaction of the aldehyde with two equivalents of an alcohol, or more commonly, one equivalent of a diol to form a stable cyclic acetal.[11][12]

Mechanism of Action: The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by elimination of water, leads to the formation of the stable acetal. The use of a diol, such as ethylene glycol, is entropically favored, driving the equilibrium towards the cyclic acetal product.[13] Acetals are stable to bases, nucleophiles, and most reducing and oxidizing agents, but are readily hydrolyzed back to the aldehyde in the presence of aqueous acid.[8][14][15]

Experimental Protocol 1: Protection of Methyl 4-Formylbenzoate as a Cyclic Acetal

-

Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in toluene (approx. 0.5 M) are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Reaction: The mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, the reaction is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, methyl 4-(1,3-dioxolan-2-yl)benzoate, can often be used without further purification or can be purified by column chromatography on silica gel.

Experimental Protocol 2: Deprotection of a Cyclic Acetal

-

Setup: The protected benzoate (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).

-

Reaction: A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-TsOH, is added. The reaction is stirred at room temperature.[15]

-

Monitoring: The progress of the hydrolysis is monitored by TLC or GC-MS until the acetal is fully converted back to the aldehyde.

-

Workup: The reaction mixture is neutralized by the careful addition of a mild base like saturated NaHCO₃ solution. The bulk of the organic solvent is removed under reduced pressure.

-

Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the deprotected formyl benzoate.

B. Thioacetal Protection: The Acid-Stable Alternative

Thioacetals, the sulfur analogs of acetals, provide a more robust protecting group strategy.[16] They are formed by the acid-catalyzed condensation of an aldehyde with thiols or dithiols.[17]

Mechanism and Key Advantages: The formation mechanism is analogous to that of acetals.[16] The primary advantage of thioacetals is their stability under both acidic and basic conditions.[8][18] This makes them the protecting group of choice when subsequent reactions require acidic environments that would cleave a standard acetal. However, their enhanced stability necessitates harsher or more specific conditions for deprotection.[18][19] Common deprotection methods involve reagents that target the soft sulfur atoms, such as mercuric chloride (HgCl₂), or oxidative methods using reagents like o-iodoxybenzoic acid (IBX).[8][20]

Experimental Protocol 3: Protection of Methyl 4-Formylbenzoate as a Cyclic Thioacetal

-

Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in dichloromethane (CH₂Cl₂) is added ethane-1,2-dithiol (1.1 eq). The mixture is cooled in an ice bath.

-

Reaction: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Monitoring: The reaction is monitored by TLC or GC-MS (typically 1-3 hours).

-

Workup: The reaction is quenched by the slow addition of a saturated NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude thioacetal can be purified by column chromatography.

Experimental Protocol 4: Deprotection of a Cyclic Thioacetal using IBX

-

Setup: The protected thioacetal (1.0 eq) is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water.

-

Reaction: o-Iodoxybenzoic acid (IBX, >2.0 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperature.[20]

-

Monitoring: The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the aldehyde product.

-

Workup: Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with a solution of sodium thiosulfate to remove any remaining oxidant, followed by brine. The organic layer is then dried, filtered, and concentrated. The product is purified by column chromatography.

Pillar 3: Strategic Selection and Orthogonal Design

The choice between an acetal and a thioacetal is a critical strategic decision based on the planned synthetic sequence. This concept is known as orthogonal protection , where different protecting groups can be selectively removed in any order without affecting other groups.[21][22][23]

Comparative Data Table

| Feature | Acetal Protection | Thioacetal Protection |

| Protecting Reagents | Ethylene glycol, 1,3-propanediol | Ethane-1,2-dithiol, propane-1,3-dithiol |

| Catalyst | Brønsted acid (p-TsOH) or Lewis acid[14] | Lewis acid (BF₃·OEt₂) or Brønsted acid[16] |

| Stability to Acid | Labile[8] | Stable[18] |

| Stability to Base | Stable[8] | Stable[18] |

| Stability to Nucleophiles | Stable[8] | Stable |

| Stability to Redox | Generally Stable[8] | Stable (can be reduced with Raney Ni)[8] |

| Deprotection Conditions | Mild aqueous acid (e.g., HCl, H₂SO₄)[15][20] | Heavy metal salts (HgCl₂), oxidative reagents (IBX, NBS), or alkylating agents[8][19][24][25] |

| Key Advantage | Mild and easy removal | High stability, especially to acids |

| Primary Limitation | Sensitivity to acidic conditions | Harsher deprotection conditions required |

Conclusion

The strategic protection of the formyl group is an enabling technology in the synthesis of complex benzoate-derived molecules. By understanding the distinct stability profiles of acetals and thioacetals, researchers can design robust, multi-step synthetic routes. Acetal protection serves as the go-to strategy for sequences involving basic, nucleophilic, or redox conditions, owing to its facile removal. In contrast, thioacetal protection offers superior stability for transformations that must be conducted in acidic media. The principles of orthogonality guide the selection process, ensuring that each chemical step is executed with precision and high yield, a critical consideration in the efficient pipeline of drug discovery and development.

References

-

JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available from: [Link]

-

ResearchGate. (2006). Developments in the Deprotection of Thioacetals. Available from: [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. Available from: [Link]

-

PMC. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Thioacetal. Available from: [Link]

-

ARKIVOC. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Available from: [Link]

-

Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Available from: [Link]

-

Taylor & Francis Online. (2006). Developments in the deprotection of thioacetals. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

-

University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

-

YouTube. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. Available from: [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Available from: [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

-

JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. Available from: [Link]

-

KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available from: [Link]

-

Royal Society of Chemistry. (2020). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Green Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available from: [Link]

-

ACS Publications. (2004). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Organic Letters. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

-

ACS Publications. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available from: [Link]

-

UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Available from: [Link]

-

ResearchGate. (2018). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available from: [Link]

-

Health Sciences. (n.d.). Formyl group: Significance and symbolism. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

-

YouTube. (2019). protecting groups in organic synthesis. Available from: [Link]

-

PMC. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available from: [Link]

-

Scribd. (n.d.). Unit 1. Chemoselectivity and Protecting Groups. Available from: [Link]

-

ACS Publications. (2001). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry. Available from: [Link]

-

Wiley Online Library. (2021). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. ChemSusChem. Available from: [Link]

-

Amanote Research. (n.d.). Methyl-2-Formyl Benzoate: A Review of Synthesis and Applications. Available from: [Link]

-

Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... Available from: [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available from: [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). The underappreciated hydroxyl in drug discovery. MedChemComm. Available from: [Link]

-

amphoteros. (2016). Protecting groups in drug structures. Available from: [Link]

-

Britannica. (n.d.). Formyl group. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 9. jove.com [jove.com]

- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Dimethyl Acetals [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Thioacetal - Wikipedia [en.wikipedia.org]

- 17. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 21. fiveable.me [fiveable.me]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. jocpr.com [jocpr.com]

- 24. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.org [mdpi.org]

Application Note: Chemoselective Hydrogenation of Cyano Groups in Formylbenzoates

Executive Summary & Strategic Analysis

The catalytic hydrogenation of cyano-formylbenzoates (substrates containing a nitrile, a formyl/aldehyde, and a benzoate ester) presents a classic "Chemoselectivity Triad" challenge. In drug development, these intermediates are critical precursors for isoindolinones (via reductive cyclization) or aminomethyl-benzaldehydes (linear linkers).

The Chemoselectivity Challenge

The thermodynamic hierarchy of reduction under standard heterogeneous catalysis (Pd/C, H₂, 1 atm) typically proceeds as:

-

Formyl (-CHO) → Alcohol (-CH₂OH): Very Fast (often < 15 mins).

-

Cyano (-CN) → Primary Amine (-CH₂NH₂): Moderate to Slow (requires activation).

-

Benzoate (-COOR) → Alcohol: Slow (usually stable under mild conditions).

The Problem: Attempting to hydrogenate the nitrile group in the presence of a naked aldehyde almost invariably leads to the reduction of the aldehyde to an alcohol, destroying the "formyl" functionality required for downstream chemistry. Furthermore, the generated amine will rapidly react with the aldehyde to form imines/Schiff bases, leading to oligomerization.

The Solution: This guide details two distinct protocols based on the desired endpoint:

-

Protocol A (Reductive Cyclization): Harnessing the "instability" to drive intramolecular ring closure (Synthesis of Isoindolinones).

-

Protocol B (Linear Retention): Preserving the oxidation state via in-situ or pre-protection strategies (Synthesis of Aminomethyl-formylbenzoates).

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent pathways dictated by reaction conditions and substrate protection.

Figure 1: Decision tree for hydrogenation of multifunctional benzoates. Pathway A leads to heterocycles; Pathway B preserves the linear aldehyde.

Protocol A: Reductive Cyclization to Isoindolinones

Application: Synthesis of PARP inhibitor pharmacophores or rigid bicyclic scaffolds. Concept: Instead of fighting the reactivity of the amine and aldehyde, we utilize it. The newly formed amine attacks the adjacent ester (or aldehyde), releasing alcohol (or water) to close the ring.

Materials

-

Substrate: Methyl 2-cyano-4-formylbenzoate (1.0 eq)

-

Catalyst: 10% Pd/C (50% wet) (10 wt% loading)

-

Solvent: Methanol (anhydrous) or Acetic Acid (for faster cyclization)

-

Additive: Concentrated HCl (1.1 eq) - Critical for preventing secondary amine dimers.

-

Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi).

Step-by-Step Methodology

-

Preparation: In a hydrogenation vessel, dissolve 10 mmol of substrate in 50 mL Methanol.

-

Acidification: Add 11 mmol of conc. HCl dropwise.

-

Why? Protonating the primary amine as it forms (

) prevents it from attacking the aldehyde of a neighboring molecule (intermolecular polymerization) while still allowing intramolecular cyclization once neutralized or heated.

-

-

Catalyst Addition: Under a nitrogen stream, carefully add 10 wt% Pd/C.[1]

-

Hydrogenation: Purge with N₂ (3x) and H₂ (3x). Stir vigorously at room temperature under 30 psi H₂ for 4-6 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the nitrile peak (2230 cm⁻¹ in IR) and the mass shift corresponding to +4H (reduction) followed by -CH₃OH (cyclization).

-

Workup:

-

Filter catalyst over Celite.

-

Concentrate filtrate.

-

Neutralize with Sat. NaHCO₃ to pH 8. (This step drives the final cyclization if it hasn't occurred fully).

-

Extract with EtOAc.

-

Expected Yield: 85-92% Isoindolinone.

Protocol B: Chemoselective Linear Reduction (Acetal Protection)

Application: When you need the linear amine linker and must retain the aldehyde for a different reaction (e.g., reductive amination with a different amine later). Concept: The aldehyde is "masked" as a dimethyl acetal or dioxolane, rendering it inert to hydrogenation.

Phase 1: In-Situ Protection

-

Reagents: Substrate, Trimethyl orthoformate (TMOF) (3.0 eq), p-TsOH (0.05 eq), Methanol.[1]

-

Procedure: Reflux substrate in MeOH/TMOF with catalytic acid for 2 hours.

-

Verification: NMR should show loss of aldehyde proton (9-10 ppm) and appearance of acetal methoxy singlet (~3.3 ppm). Do not isolate; proceed to hydrogenation in the same pot if solvent is compatible.

Phase 2: Nitrile Hydrogenation

Critical Choice: Pd/C is risky for benzoates if reaction times are long. Raney Nickel is preferred here for its high activity toward nitriles and lower tendency to reduce esters.

Materials

-

Substrate: Acetal-protected benzoate (from Phase 1).

-

Catalyst: Raney Nickel (slurry in water/MeOH). Wash 3x with MeOH before use.

-

Solvent: 7N Ammonia in Methanol.

-

Why Ammonia? It suppresses the formation of secondary amines (dimers) by saturating the surface with N-species, forcing the equilibrium toward the primary amine.

-

Step-by-Step Methodology

-

Loading: Transfer the protected substrate solution to a Parr reactor.

-

Ammonia Addition: Add 7N NH₃ in MeOH (10:1 volume ratio relative to substrate solution).

-

Catalyst: Add Raney Ni (20 wt% relative to substrate).

-

Reaction: Pressurize to 50 psi H₂. Heat to 40°C. Stir for 6-12 hours.

-

Workup:

-

Caution: Raney Ni is pyrophoric. Filter under N₂ or keep wet.

-

Filter through Celite. Rinse with MeOH.[2]

-

Concentrate to remove NH₃.

-

-

Deprotection (Optional): To restore the aldehyde, treat the crude acetal with 1N HCl in THF/Water (1:1) for 1 hour at RT.

Data Summary & Troubleshooting

Catalyst Performance Comparison

| Catalyst | Conditions | Selectivity (-CN vs -CHO) | Major Product | Notes |

| 10% Pd/C | MeOH, RT, 1 atm | Poor | Amino-Alcohol | Reduces aldehyde rapidly.[1] |

| PtO₂ (Adams) | EtOH, HCl, 3 atm | Moderate | Amino-Alcohol | Strong reduction of aromatic ring possible.[1] |

| Raney Ni | NH₃/MeOH, 50 psi | High (if protected) | Primary Amine | Best for nitrile reduction.[1] |

| Pd/C + Ethylenediamine | THF, 1 atm | High | Nitrile Retained | Reverse selectivity: Reduces alkenes, leaves nitrile [1].[1] |

Troubleshooting Guide

-

Problem: Aldehyde reduced to alcohol despite protection.

-

Root Cause: Acetal hydrolysis due to water in solvent or acidic conditions during hydrogenation.

-

Fix: Use anhydrous MeOH and add a scavenger (molecular sieves) or use TMOF as a co-solvent.

-

-

Problem: Dimer formation (Secondary amine).

-

Problem: Incomplete Nitrile Conversion.

-

Root Cause: Catalyst poisoning by the amine product.

-

Fix: Increase H₂ pressure (up to 100 psi) or temperature (to 50°C).

-

References

-

Maki, K., et al. (2007).[1] "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[7] Tetrahedron Letters. Link

-

Kuehne, M. E., & Lambert, B. F. (1977).[1] "Reduction of Nitriles."[2][5][7][8][9][10] Organic Functional Group Preparations. Academic Press.

-

Watson, D. J. (1998).[1] "Hydrogenation of Nitriles to Amines." Catalysis of Organic Reactions. CRC Press.

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C vs Raney Ni selectivity).

-

Gowda, S., et al. (2001).[1] "Reductive cyclization of cyanobenzoates." Synthetic Communications. Link

Disclaimer: All protocols involve hazardous materials (H₂ gas, pyrophoric catalysts). Perform a full risk assessment before execution.

Sources

- 1. CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 10. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Ethyl 2-bromo-3-cyano-4-formylbenzoate

Welcome to the technical support guide for the purification of Ethyl 2-bromo-3-cyano-4-formylbenzoate. This document provides researchers, scientists, and drug development professionals with expert guidance and practical troubleshooting advice for obtaining high-purity crystalline material through recrystallization. The methodologies and principles discussed are grounded in established chemical purification techniques, tailored to the specific structural characteristics of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, which may contain residual starting materials, byproducts from synthesis (e.g., isomers, poly-brominated species), or residual solvents, recrystallization aims to isolate the desired molecule in a highly organized and pure crystalline lattice.[2][3] The process relies on the principle that the target compound and its impurities will have different solubility profiles in a chosen solvent or solvent system.[4]

Q2: How do the functional groups of this compound influence solvent selection?

The molecular structure dictates its solubility. This compound possesses a balance of polar and non-polar characteristics:

-

Aromatic Ring & Bromo Group: Contribute to non-polar character, suggesting solubility in solvents like toluene or hexane.[2]

-

Ethyl Ester Group: Esters are moderately polar and can act as hydrogen bond acceptors.[5][6] They are often soluble in solvents like ethyl acetate, acetone, and alcohols.[7][8]

-

Cyano (Nitrile) & Formyl (Aldehyde) Groups: These are polar groups that increase the compound's overall polarity, enhancing solubility in polar solvents like ethanol, methanol, or acetonitrile.

The ideal solvent will dissolve the compound when hot but not when cold, a principle central to successful recrystallization.[1][2]

Q3: What are the best starting single solvents to screen for this compound?

Based on the structural analysis, a logical starting point is to screen moderately polar solvents. The "like dissolves like" principle is a useful, though not absolute, guide.[4]

-

Alcohols: Ethanol, Isopropanol (IPA), and Methanol are excellent candidates. They are polar enough to dissolve the compound when heated but often allow for good crystal formation upon cooling. Ethanol is a very common and effective general-purpose recrystallization solvent.

-

Esters: Ethyl acetate is a strong candidate, as it shares an ester functional group with the target molecule.[7]

-

Ketones: Acetone can be effective but has a low boiling point, which can sometimes lead to rapid evaporation and premature precipitation.[9]

-

Aromatic Hydrocarbons: Toluene may be a good choice, especially for less polar impurities.[10]

Q4: When should I consider using a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent provides the desired solubility profile (i.e., the compound is too soluble in one solvent, even when cold, and insoluble in another, even when hot).[4] For this molecule, a mixed system is highly likely to be effective. The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid).[11][12]

Recommended Solvent/Anti-Solvent Pairs to Test:

-

Ethanol / Water

-

Ethyl Acetate / Hexane or Heptane

-

Dichloromethane / Hexane or Petroleum Ether

-

Acetone / Water

A patent for a similar cyanobenzaldehyde derivative mentions using a mixed solvent system of dichloromethane, ethanol, and petroleum ether for recrystallization, highlighting the utility of this approach.[13]

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol is essential to efficiently identify a suitable solvent or solvent system before committing a large amount of material.[14][15]

Objective: To determine the solubility of this compound in various solvents at room temperature and at their boiling point.

Procedure:

-

Place approximately 20-30 mg of the crude compound into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., Ethanol, Ethyl Acetate, Toluene, Hexane) dropwise at room temperature. Swirl after each addition.

-

Observation 1 (Room Temp): If the solid dissolves readily in a small volume (e.g., < 0.5 mL), the solvent is unsuitable as a single solvent because recovery will be poor.[14]

-

If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point.[16]

-

Observation 2 (Hot): If the solid dissolves completely in the hot solvent, it is a potential candidate. If it remains insoluble, it is not a good primary solvent but could be an anti-solvent.[14]

-

Remove the test tubes that contain dissolved solids from the heat and allow them to cool slowly to room temperature, then in an ice bath.

-

Observation 3 (Cooling): The ideal solvent is one from which abundant, well-formed crystals precipitate upon cooling.

-

Document all observations in a structured table.

Data Summary Table: Solvent Screening

| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |

|---|---|---|---|---|

| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate (Single or Mixed) |

| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Possible "Good" Solvent for Mixed System |

| Toluene | Sparingly Soluble | Soluble | Moderate crystal formation | Possible Candidate |

| Hexane | Insoluble | Insoluble | N/A | Good "Anti-Solvent" |

| Water | Insoluble | Insoluble | N/A | Good "Anti-Solvent" |

This table is an illustrative example of expected results.

Protocol 2: Step-by-Step Recrystallization Workflow

This workflow outlines the process from dissolving the crude solid to drying the pure crystals.

Caption: General workflow for single or mixed-solvent recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides expert solutions.

Issue 1: The compound "oils out" instead of crystallizing.

Cause: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[17] Impurities can also suppress the melting point, exacerbating this issue.[18] It is more common when using high-boiling point solvents or when the compound is significantly impure.[19][20]

Solutions:

-

Re-heat and Add More Solvent: Warm the mixture to re-dissolve the oil, then add a small amount of additional "good" solvent (10-20% more volume) to lower the saturation temperature.[18][19]

-

Lower the Cooling Rate: Allow the flask to cool much more slowly. Insulating the flask can promote the formation of crystal nucleation sites over oil droplets.

-

Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[9]

-

Vigorous Agitation: As the solution cools and oiling begins, vigorous stirring or swirling can sometimes break up the oil into fine droplets that may serve as nuclei for crystallization.[17]

Issue 2: No crystals form upon cooling, even in an ice bath.

Cause: This is a classic sign of a supersaturated solution where crystal nucleation has failed to begin, or too much solvent was used initially.[19][21]

Solutions:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[18][21] The microscopic scratches on the glass provide a surface for nucleation.

-

Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[18][21]

-

-

Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off a portion of the solvent (typically 10-25%) to re-establish a saturated state.[3][19] Then, attempt to cool again.

-

Add Anti-Solvent (if applicable): If you are using a single solvent but suspect the solution is too dilute, you can cautiously add a few drops of a suitable anti-solvent to decrease the compound's solubility and induce precipitation.

Issue 3: Crystal yield is very low.

Cause: Several factors can lead to poor recovery.

-

Premature crystallization during a hot filtration step.

-

Incomplete crystallization due to insufficient cooling time or temperature.

-

Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled.[16][21]

Solutions:

-

Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the compound.[21]

-

Prevent Premature Crashing: When performing a hot gravity filtration, keep the solution, funnel, and receiving flask hot to prevent the product from crystallizing in the filter paper.[22]

-

Maximize Cooling: Ensure the flask is left in an ice bath for a sufficient period (e.g., 15-30 minutes) to maximize precipitation.

-

Minimize Wash Losses: Wash the collected crystals with a very small volume of ice-cold solvent. The wash solvent should be as cold as possible to minimize re-dissolving your purified product.[21]

Caption: Troubleshooting decision tree for common recrystallization issues.

References

-

Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

-

Recrystallization. University of California, Irvine. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

-

Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

-

Recrystallization - Single Solvent. UCLA Chemistry. [Link]

-

Recrystallization. Wired Chemist. [Link]

-

Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

-

Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization. University of Colorado Boulder. [Link]

- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

Physical Properties of Esters. Chemistry LibreTexts. [Link]

-

Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

-

Crystallization. Grossmont College. [Link]

-

An introduction to esters. Chemguide. [Link]

-

Ester as a solvent. Chemistry Stack Exchange. [Link]

- Separation of aromatic aldehydes.

-

recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

- Production of 3-(or 4-)cyanobenzaldehyde.

-

Recrystallization. YouTube. [Link]

-

Esters with Water Part I: Esters 2-C to 6-C. NIST. [Link]

-

Recrystallization. University of Massachusetts. [Link]

- Method for the bromination of aromatic compound.

-

Lab Procedure: Recrystallization. ChemTalk. [Link]

-

CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube. [Link]

-

Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. [Link]

Sources

- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Home Page [chem.ualberta.ca]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. Recrystallization [wiredchemist.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. people.chem.umass.edu [people.chem.umass.edu]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Support Center: Handling Moisture-Sensitive Benzoate Intermediates

Welcome to the technical support center dedicated to the successful handling and application of moisture-sensitive benzoate intermediates. As a researcher, your success often hinges on the precise control of reaction conditions. Benzoate intermediates, while versatile, are frequently susceptible to hydrolysis, which can compromise reaction yields, introduce impurities, and consume valuable reagents.[1][2]

This guide is structured to provide both quick answers and in-depth troubleshooting protocols. It moves from fundamental principles in the Frequently Asked Questions to specific, problem-oriented solutions in the Troubleshooting Guide, supported by detailed experimental protocols. Our goal is to equip you with the expertise and practical knowledge to anticipate and overcome the challenges associated with these hygroscopic compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions about moisture-sensitive benzoate intermediates.

Q1: What makes benzoate intermediates susceptible to moisture?

A: The susceptibility of benzoate intermediates, which are esters, to moisture stems from the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack by water. This reaction, known as hydrolysis, cleaves the ester bond. Under basic conditions (saponification), a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and an alcohol.[3][4] This process is effectively irreversible. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon even more electrophilic and susceptible to attack by water. This acid-catalyzed hydrolysis is a reversible equilibrium process.[4]

Q2: What are the immediate signs of moisture contamination in my reaction?

A: Visual and thermal indicators can often provide the first clues. For instance, in reactions involving highly reactive organometallics like Grignard reagents, adding the reagent to a contaminated solvent may produce bubbling (evolution of gas as the reagent is quenched) or an unexpected exotherm.[5][6] Other signs include:

-

Reagent Inconsistency: Hygroscopic solids may appear clumpy or "wet" instead of free-flowing.[7]

-

Poor Solubility: The intermediate or other reagents may not dissolve as expected.

-

Reaction Failure: The reaction may fail to initiate, which is common when a water-sensitive catalyst or reagent is used.[8]

-

Precipitate Formation: Unexpected solids may crash out of the solution.

Q3: How should I properly store moisture-sensitive benzoate intermediates?

A: Proper storage is critical to maintaining the integrity of the material.

-

Primary Container: Always keep the intermediate in its original, tightly sealed container until use. For products packaged with a Sure/Seal™ cap, this system provides an excellent barrier against atmospheric moisture and oxygen.[9][10]

-

Inert Atmosphere: If the original container has been opened, it is best practice to flush the headspace with a dry, inert gas (like argon or nitrogen) before resealing.[11]

-

Secondary Containment: Store the primary container inside a desiccator containing an active drying agent (e.g., Drierite®, silica gel, or phosphorus pentoxide).[7][12] For highly sensitive materials, storage within an inert atmosphere glovebox is the ideal solution.[11]

-

Temperature: Store at the temperature recommended on the product's technical data sheet, typically in a cool, dry place away from direct sunlight.[13]

Q4: What level of "dryness" is required for my solvents and glassware?

A: The required level of dryness is dictated by the sensitivity of the reagents used in conjunction with the benzoate intermediate. For many reactions, such as those involving Grignard reagents or other strong organometallics, "anhydrous" conditions are paramount.[14]

-

Glassware: Glass surfaces adsorb a thin film of moisture from the air.[7] Simply air-drying is insufficient. All glassware should be oven-dried (e.g., 125°C overnight) or flame-dried under vacuum or a stream of inert gas immediately before use.[9][15][16]

-

Solvents: Commercially available anhydrous solvents packaged in bottles with septa are often sufficient.[10] For extremely sensitive applications, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[17] Residual water content should ideally be in the low ppm range.[18][19]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: My reaction yield is significantly lower than expected, or the reaction failed completely.

-

Probable Cause 1: Deactivation of Reagents. The most common culprit is the quenching of a moisture-sensitive reagent (e.g., Grignard reagent, organolithium, strong base) by trace water.[6][20] Instead of reacting with your benzoate intermediate, the reagent reacts preferentially with water.

-

Solution:

-

Verify Solvent Dryness: Use Karl Fischer titration to quantify the water content in your solvent.[21][22][23] If it exceeds acceptable limits (typically <50 ppm for sensitive reactions), re-dry the solvent or open a new bottle.

-

Ensure Anhydrous Glassware: Re-verify your glassware drying protocol. Assemble the apparatus while still hot and allow it to cool under a positive pressure of inert gas.[9][24]

-

Check Reagent Activity: If possible, titrate your organometallic reagent to determine its active concentration before use.

-

Review Addition Order: Add the sensitive reagent to the solution of the benzoate intermediate, rather than the other way around, to minimize its exposure to any potential trace moisture on the glassware surfaces.

-

-

Probable Cause 2: Hydrolysis of the Benzoate Intermediate. If the reaction is run under conditions that promote hydrolysis (e.g., presence of aqueous acid or base in a workup step left for too long), the starting material can be consumed.

-

Solution:

-

Analyze Reaction Aliquots: Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material and the potential appearance of the corresponding benzoic acid.

-

Minimize Contact with Water: During aqueous workup, perform extractions quickly and avoid letting layers sit for extended periods, especially if pH is not neutral.

-

Problem 2: I'm observing benzoic acid or other unexpected byproducts in my analysis (NMR, LC-MS).

-

Probable Cause: Hydrolysis. The presence of benzoic acid is a definitive sign of ester hydrolysis.[25][26] This could have occurred at any stage: during storage of the starting material, during the reaction, or during the aqueous workup/purification.

-

Solution:

-

Isolate the Source: Analyze a sample of your starting benzoate intermediate to ensure it has not degraded during storage.

-

Strictly Anhydrous Reaction: If the starting material is pure, moisture was introduced during the reaction. Re-evaluate your entire anhydrous setup, from glassware preparation to solvent quality and reagent transfer techniques.[16]

-

Buffered/Non-Aqueous Workup: If hydrolysis is occurring during workup, consider a non-aqueous workup or use a buffered aqueous solution to control the pH. A final wash with brine (saturated NaCl solution) is also very effective at removing most of the water from the organic layer before adding a drying agent.[27]

-

Problem 3: My solid benzoate intermediate is difficult to handle and appears clumpy.

-

Probable Cause: Water Adsorption. This is a clear physical sign that the material has been exposed to atmospheric moisture.[28] Hygroscopic solids will absorb water, leading to clumping and making accurate weighing difficult.

-

Solution:

-

Dry the Material: If the compound is thermally stable, it can be dried in a vacuum oven at a temperature below its melting point.[7] Alternatively, it can be stored in a desiccator over a high-capacity drying agent like phosphorus pentoxide for several days.[7]

-

Handle in an Inert Atmosphere: For future use, weigh and handle the material inside a glovebox to prevent further moisture uptake.[11] If a glovebox is unavailable, weigh the material quickly and immediately place the reaction flask under an inert atmosphere.

-

Problem 4: How can I confirm my solvents are dry and what are the acceptable limits?

-

Confirmation Method 1: Karl Fischer (KF) Titration. This is the gold standard for accurately quantifying water content in organic solvents.[21][23] It can detect water down to the ppm level. For most moisture-sensitive reactions, a water content of < 50 ppm is a good target.

-

Confirmation Method 2: Chemical Indicators. For some solvents like THF or diethyl ether, a common qualitative check is distillation from sodium/benzophenone. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates the solvent is anhydrous.[17]

-

Confirmation Method 3: 19F NMR-based Aquametry. A more specialized but highly sensitive technique involves reacting water with specific reagents to generate a fluoride signal that can be quantified by 19F NMR spectroscopy.[21]

| Solvent | Common Drying Agent | Typical Residual Water (ppm) | Notes |

| Tetrahydrofuran (THF) | Sodium/Benzophenone | ~40 ppm | Provides a visual indicator (deep blue color) when dry.[17][19] |

| Activated 3Å Molecular Sieves | <10 ppm | Requires >48h of contact time for optimal drying.[18][19] | |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~1-2 ppm | Distill from CaH₂. Simple storage over sieves is also very effective.[19] |

| Toluene | Sodium/Benzophenone | ~30 ppm | Can be pre-dried with CaH₂.[18] |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Varies | Difficult to dry due to high hygroscopicity. Store over 3Å sieves.[18] |

| Diethyl Ether (Et₂O) | Sodium/Benzophenone | Varies | Similar to THF; forms a purple ketyl. Prone to peroxide formation.[17] |

| Data synthesized from multiple sources.[17][18][19] Actual values can vary based on initial water content and technique. |

Section 3: Core Experimental Protocols

Protocol 1: Preparing Glassware for Anhydrous Reactions

-

Cleaning: Ensure all glassware (reaction flask, condenser, addition funnel, stir bar) is scrupulously clean and rinsed with deionized water, followed by a final rinse with acetone or another volatile solvent to speed up drying.

-

Oven Drying: Place all glassware in a laboratory oven set to >120°C for at least 4 hours, though overnight is preferred.[9]

-

Assembly & Cooling:

-

Immediately upon removal from the oven, assemble the reaction apparatus while still hot (wear appropriate thermal gloves).

-

Grease joints sparingly with a suitable high-vacuum grease if necessary.

-

Immediately cap all openings with rubber septa and connect the apparatus to a source of dry inert gas (nitrogen or argon) via a needle adapter.[15][24]

-

Allow the apparatus to cool completely to room temperature under a slight positive pressure of the inert gas, vented through an oil bubbler. This prevents air and moisture from being drawn back into the flask as it cools.[9]

-

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This method is suitable for reactions that are not extremely sensitive.

-

Prepare Glassware: Use an oven-dried and cooled flask as described in Protocol 1.

-

Add Solids: If adding a non-hygroscopic solid reagent, do so before flushing the flask.

-

Flush the Flask:

-

Fit the flask with a rubber septum. Insert a needle connected to an inert gas line (or a balloon filled with inert gas).[15]

-

Insert a second, open "exit" needle into the septum to act as a vent.[24]

-

Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.

-

Remove the exit needle first, then the gas inlet needle. The balloon can be left on the inlet needle to maintain positive pressure.

-

-

Add Solvents and Reagents: Add anhydrous solvents and liquid reagents via syringe through the rubber septum (see Protocol 3).

Protocol 3: Transfer of Anhydrous Liquids via Syringe

-

Prepare Syringe: Use an oven-dried syringe and needle. After cooling in a desiccator, flush the syringe multiple times with dry inert gas. To do this, draw inert gas from a balloon or Schlenk line into the syringe and expel it into the atmosphere. Repeat at least 5-10 times.[9]

-

Pressurize Reagent Bottle: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to an inert gas line to introduce a slight positive pressure.[10]

-

Withdraw Liquid: Insert the clean, dry syringe needle through the septum of the reagent bottle. The positive pressure in the bottle will help fill the syringe. Do not pull back on the plunger, as this can cause leaks.[9]

-

Remove Bubbles: Withdraw slightly more liquid than needed. Invert the syringe and push the excess liquid and any gas bubbles back into the reagent bottle.

-

Transfer: Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask, then dispense the liquid.

-

Cleaning: Immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol for organometallics, followed by water) and expelling it into a waste beaker.

Section 4: References

-

Fiveable. (2025, September 15). Inert atmosphere Definition - Organic Chemistry II Key Term.

-

PubMed. (2007, February 7). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad.

-

Canadian Science Publishing. The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid.

-

Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry, 42(18), 3060–3065.

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.

-

Moodle@Units. Preparing Anhydrous Reagents and Equipment.

-

Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

-

Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416.

-

Sciencemadness Wiki. (2023, July 25). Drying solvents.

-

University of Rochester, Department of Chemistry. Workup: Drying Methods.

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.

-

Chemistry LibreTexts. (2021, August 15). Drying Solvents.

-

Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.

-

Bender, M. L., & Kemp, K. C. (1957). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society, 79(1), 116-120.

-

ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?

-

RSC Publishing. Non-destructive measurement technique for water content in organic solvents based on a thermal approach.

-

Wikipedia. Air-free technique.

-

University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup.

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

-

Storage and management of chemical reagents.

-

Jiangsu Huida Medical Instruments Co.,Ltd. Storage of different chemical reagents - Knowledge.

-

Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.

-

University of York, Chemistry Teaching Labs. Nitrogen bubbler setup.

-

TSI Journals. (2014). Screening of water content in organic solvents using headspace-gas chromatography-flame ionization detector following calcium carbide derivatization.

-

International Journal of Advanced Research in Science, Communication and Technology. (2022, March 15). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.

-

MDPI. (2022, December 1). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors.

-

Sustainable Ligand Synthesis Group. Performing Sensitive Reactions without a Schlenk Line.

-

19. The Grignard Reaction.

-

BenchChem. (2025). Managing moisture sensitivity in reactions with N,N-dimethylformamide hydrochloride.

-

National Institutes of Health. (2023, October 14). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines.

-

ResearchGate. (2025, August 5). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate.

-

BenchChem. (2025, December). Troubleshooting Air and Moisture Sensitivity of Methylcymantrene: A Technical Support Guide.

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.

-

Chem 355 Jasperse. Grignard Reaction.

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents.

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

-

Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

-

ACS Publications. (2022, March 30). “Bitter” Results: Toward Sustainable Synthesis of the Most Bitter Substances, Denatonium Saccharinate and Denatonium Benzoate, Starting from a Popular Anesthetic, Lidocaine.

-

Elchemy. (2025, April 11). Is Benzoate Bad for You? Understanding Its Role in Preservatives and Chemical Formulations.

-

National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. Storage of different chemical reagents - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]

- 13. Storage and management of chemical reagents [djsj.com.cn]

- 14. community.wvu.edu [community.wvu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Air-free technique - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. fiveable.me [fiveable.me]

- 21. chem.tamu.edu [chem.tamu.edu]

- 22. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. Workup [chem.rochester.edu]

- 28. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Conversion in Cyano Group Reduction

Welcome to our dedicated technical support center for troubleshooting challenges in the reduction of cyano groups. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal results in their nitrile reduction experiments. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion